S-(-)-Cefotaxime is a third-generation cephalosporin antibiotic primarily used to treat a variety of bacterial infections. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable therapeutic agent in clinical settings. Cefotaxime is particularly effective against pathogens that produce beta-lactamase enzymes, which often confer resistance to other antibiotics. The compound is marketed under various trade names, including Claforan, and is classified as a small molecule drug with the DrugBank Accession Number DB00493 .
Cefotaxime is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. It belongs to the beta-lactam class of antibiotics and is characterized by its unique molecular structure that includes a beta-lactam ring and a thiazole ring. This configuration enhances its antibacterial activity and stability against enzymatic degradation .
The synthesis of S-(-)-Cefotaxime typically involves several key steps:
The molecular formula for S-(-)-Cefotaxime is , with a molecular weight of approximately 455.465 g/mol. The structure features:
The three-dimensional structure can be represented using various chemical visualization tools, which highlight the spatial arrangement of atoms crucial for its biological function .
S-(-)-Cefotaxime participates in several chemical reactions:
S-(-)-Cefotaxime exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism involves:
The physical and chemical properties of S-(-)-Cefotaxime include:
Property | Value |
---|---|
Molecular Weight | 455.465 g/mol |
Chemical Formula | |
Solubility | Soluble in water |
Stability pH | Approximately 5.9 |
S-(-)-Cefotaxime is widely used in both clinical and research settings:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3